molecular formula C18H17FO B2381811 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one CAS No. 1449399-94-3

1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

Cat. No. B2381811
CAS RN: 1449399-94-3
M. Wt: 268.331
InChI Key: NGTYCIGSOLIIRF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, also known as FPP, is a chemical compound that has been widely studied for its potential applications in scientific research. FPP belongs to the class of chalcones, which are organic compounds that exhibit a wide range of biological activities.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • The molecular structure and spectroscopic properties of various derivatives of 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one have been extensively studied. For example, Najiya et al. (2014) focused on a similar derivative, synthesizing it and analyzing its structure using IR and single crystal X-ray diffraction. They also explored its vibrational wavenumbers using HF and DFT methods and performed a detailed analysis of its molecular stability and electronic properties using NBO analysis, HOMO-LUMO transition studies, and MEP analysis (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

Synthesis and Crystal Structure

  • The synthesis and crystal structure of similar chalcone derivatives have been studied by Salian et al. (2018). They synthesized the compounds using the base-catalyzed Claisen-Schmidt condensation reaction and characterized them through various spectroscopic techniques. The study also involved an analysis of the molecular geometry and intermolecular interactions using Hirshfeld surfaces analysis (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).

Crystal Growth and Characterization

  • The growth and characterization of single crystals of a derivative of 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one were studied by Meenatchi et al. (2015). They analyzed its crystal system, structure, and crystallinity using various spectroscopic and diffraction methods. The study also included theoretical calculations to determine its geometric and electronic properties (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).

Optical Properties

  • Chavan and Gop (2016) conducted a study on the refractive indices of 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one in different solvent mixtures. They used the data to calculate various parameters such as molar refraction and internal pressure, providing insights into the nature of dipole and solute-solvent interactions (Chavan & Gop, 2016).

Electronic and Structural Analysis

  • The electronic and structural properties of various chalcone derivatives, including those similar to 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, have been investigated in several studies. For instance, Zaini et al. (2018) synthesized and characterized a new chalcone derivative and performed quantum chemical investigations to explore its structural and spectral properties. The study provided insights into the molecular geometry, chemical shifts, and electronic properties of the compound (Zaini, Arshad, Ibrahim, Che Khalib, & Zainuri, 2018).

Fluorescence and Optical Applications

  • Studies on the fluorescence and optical applications of chalcone derivatives have shown significant potential. For example, Zhao et al. (2017) investigated the fluorescence conversion in organic charge transfer cocrystals of chalcone derivatives, demonstrating their potential applications in opto-electronic materials (Zhao, Huimin, Sun, Tian, Yang, Liu, Jing, & Wang, 2017).

properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13H,1-2H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTYCIGSOLIIRF-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

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